molecular formula C15H10ClFO B6354451 (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 691177-93-2

(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B6354451
CAS RN: 691177-93-2
M. Wt: 260.69 g/mol
InChI Key: WFNTUTWLYWEEGK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 2-chloro-4-fluorophenylprop-2-en-1-one, is an important organic compound in the field of organic chemistry. It is a colorless liquid with a boiling point of 134-136°C and a melting point of -65°C. It is used as a reagent in organic synthesis, and is used in the manufacture of pharmaceuticals, agrochemicals, and other organic products.

Scientific Research Applications

(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic products. Additionally, it has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to study the effects of environmental pollutants on living organisms.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, it may inhibit the activity of certain receptors, including those responsible for pain and inflammation.
Biochemical and Physiological Effects
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of certain receptors, including those responsible for pain and inflammation. Additionally, it has been shown to have an effect on the activity of the immune system, as well as to have an effect on the growth and development of cells.

Advantages and Limitations for Lab Experiments

(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 134-136°C and a melting point of -65°C. Additionally, it is relatively inexpensive and readily available. However, it is also toxic, and should be handled with caution.

Future Directions

There are several potential future directions for (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one. These include further research into its mechanism of action and the biochemical and physiological effects it has on living organisms, as well as the development of new synthetic methods for its synthesis. Additionally, further research could be conducted into its potential applications in the manufacture of pharmaceuticals, agrochemicals, and other organic products.

Synthesis Methods

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one is usually accomplished through a two-step process. The first step involves the reaction of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenol with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the corresponding alkyl ester. The second step involves the hydrolysis of the alkyl ester with aqueous acid, such as hydrochloric acid, to form the desired product.

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNTUTWLYWEEGK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

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